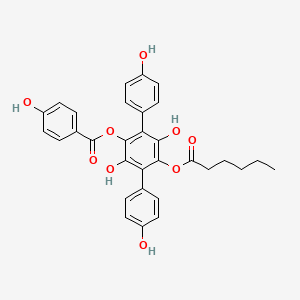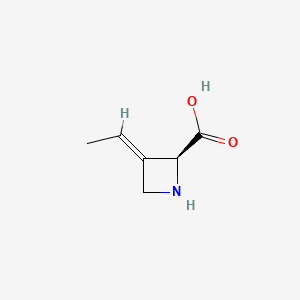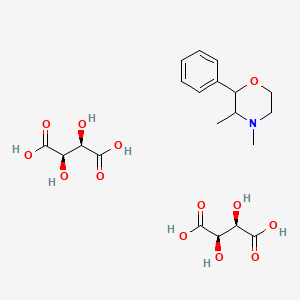
Ceceline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceceline is a harmala alkaloid.
Applications De Recherche Scientifique
Local Charter Studies
- Local Juridical Orderings in Spain : A project coordinated by CECEL in 2003 focused on studying the “corpus” of local charters and related archives in Spain. This represents a historical and legal research application rather than a direct scientific investigation related to Ceceline (Sánchez, 2008).
Research in Science and Technology
- Compilation Flow for HPC Kernels : A study on REDEFINE architecture, involving compute elements (CEs) and their applications in high-performance computing, although not directly related to Ceceline, demonstrates the scientific investigation in computational technology and architecture (Madhu et al., 2015).
- Applications in Separation Science : Research on Capillary Electro-Chromatography (CEC) involving biochemical and pharmaceutical studies, food analysis, and environmental and forensic analysis, provides an example of scientific research applications in analytical chemistry, which might be indirectly relevant (Huo & Kok, 2008).
Biomedical and Environmental Applications
- Nanocellulose in Biomedicine : Nanocellulose, a material extracted from native cellulose, is gaining attention in biomedicine due to its physical properties, surface chemistry, and biocompatibility. Its applications in tissue regeneration, drug delivery, and as bioscaffolds highlight the potential overlap with biomedical applications possibly relevant to Ceceline (Lin & Dufresne, 2014).
- Removal of Dyes Using Natural Materials : A study on the use of Casuarina equisetifolia needles as an adsorbent for dye removal from aqueous solutions. This research in environmental science might offer insights into the application of natural materials in pollution control, potentially intersecting with areas of interest in Ceceline research (Kooh et al., 2016).
Propriétés
Numéro CAS |
76525-09-2 |
|---|---|
Formule moléculaire |
C19H16N2O2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol |
InChI |
InChI=1S/C19H16N2O2/c1-23-14-6-7-17-16(11-14)15-8-9-20-18(19(15)21-17)10-12-2-4-13(22)5-3-12/h2-9,11,21-22H,10H2,1H3 |
Clé InChI |
BHOQLEQHXKFSAO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-[4-(2-methylpropoxy)benzyl]-2-(4-nitrobenzylidene)hydrazinecarbothioamide](/img/structure/B1236755.png)
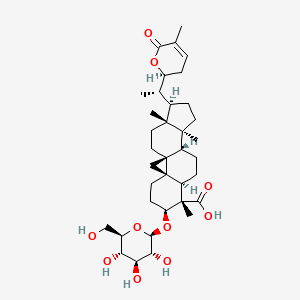

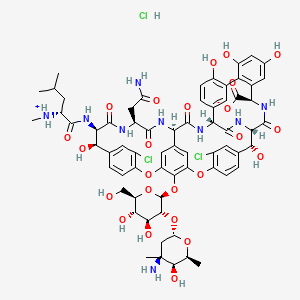

![(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide](/img/structure/B1236763.png)
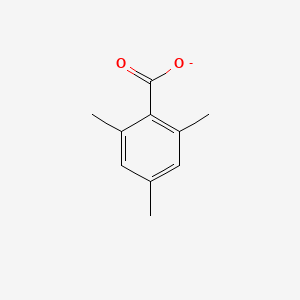
![(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxy-methylene]-1-[(2R)-2-isopropenyl-5-methyl-hex-5-enyl]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1236766.png)
![2-[[(2R)-3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1236770.png)
![4',6-Dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one](/img/structure/B1236771.png)
